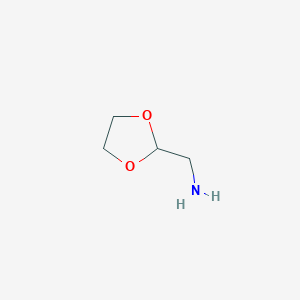

2-(Aminomethyl)-1,3-dioxolane

Overview

Description

2-(Aminomethyl)-1,3-dioxolane is a chemical compound that serves as a key structural motif in various synthetic compounds with potential biological activity. The presence of the 1,3-dioxolane ring is particularly significant due to its influence on the solubility and reactivity of the compounds it is incorporated into.

Synthesis Analysis

The synthesis of derivatives of 2-(aminomethyl)-1,3-dioxolane has been explored in several studies. For instance, a series of platinum(II) complexes with 2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane ligands have been synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, FAB-MS, and elemental analysis . Another study describes a convenient approach for the synthesis of (4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane from diethyl-2,3-O-isobutylidene-d-tartrate through ammonolysis and reduction .

Molecular Structure Analysis

The molecular structure of 2-(aminomethyl)-1,3-dioxolane derivatives can be complex, with the potential for stereoisomerism influencing biological activity. For example, the (4R,5R)-stereoisomer of a platinum(II) complex was found to exhibit higher antitumor activity than its (4S,5S)-counterpart . Additionally, the X-ray structure analysis of related compounds, such as 2-amino-1,3,2λ3(λ5)-dioxaphospholanes, reveals an almost ideal trigonal bipyramid with very short P-N bond distances, indicating the potential for unique reactivity and interactions .

Chemical Reactions Analysis

The reactivity of 2-(aminomethyl)-1,3-dioxolane derivatives can be manipulated through the introduction of various substituents. The synthesis of 2-amino-1,3,2λ3(λ5)-dioxaphospholanes involves the reaction of halogenoaminophosphines with dilithiumperfluoropinacolate, and further reactions can yield covalent dioxaphospholanes and spirophosphoranes . These reactions demonstrate the versatility of the 1,3-dioxolane ring in forming a wide range of chemical structures with different properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(aminomethyl)-1,3-dioxolane derivatives are closely related to their structure. The solubility of platinum complexes containing the 1,3-dioxolane ring is influenced by the nature of the leaving ligands and the substituents on the carrier ligands . The introduction of the 1,3-dioxolane ring into ligands such as N,N-bis(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]amino}ethyl)N',N'-dihydroxyethanediimidamide results in the formation of mononuclear complexes with various transition metals, which have been characterized by a range of spectroscopic techniques .

Scientific Research Applications

Synthesis of Novel Nucleosides

1,3-Dioxolan-2-ylnucleosides, including those derived from 2-(aminomethyl)-1,3-dioxolane, have been synthesized as potential inhibitors of HIV. These novel compounds were created by reacting 2-methoxy-1,3-dioxolane with silylated bases, leading to [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides. This research highlights the potential of these compounds in antiviral applications, particularly against HIV (Branålt et al., 1996).

Development of Antitumor Agents

Research has shown that [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes exhibit significant antitumor activity. These compounds, possessing a 1,3-dioxolane ring moiety, were tested against various cancer cell lines and were found to be more effective than traditional drugs like cisplatin and carboplatin in certain cases. This indicates the potential of 2-(aminomethyl)-1,3-dioxolane derivatives in cancer chemotherapy (Kim et al., 1994).

Contributions to Liquid Crystal Technology

1,3-Dioxolane derivatives have been utilized in the development of liquid crystal technology. Specifically, the positive dielectric anisotropy and birefringence of tolane-liquid crystals were significantly increased by introducing 1,3-dioxolane as a terminal group. This research opens up new possibilities for the application of these materials in advanced display technologies and optical devices (Chen et al., 2015).

Renewable Energy and Fuel Additives

2,3-Butanediol, a renewable alcohol, can be selectively dehydrated to produce a complex mixture of 1,3-dioxolane derivatives. These compounds have been identified as potential sustainable gasoline blending components, diesel oxygenates, and industrial solvents, highlighting the role of 1,3-dioxolane derivatives in renewable energy and environmentally friendly fuel additives (Harvey et al., 2016).

Advanced Materials and Polymer Chemistry

1,3-Dioxolane is used in the synthesis of advanced materials and polymers. For instance, 4-Methacryloyloxymethyl-1,3-dioxolanes substituted with various residues have been synthesized for potential applications in creating novel polymers with specific properties, such as controlled hydrolysis rates (Kamogawa et al., 1981).

Mechanism of Action

Target of Action

It is known that aminomethyl groups, which are present in this compound, are often involved in interactions with bacterial membranes .

Mode of Action

Compounds containing aminomethyl groups are known to interact with bacterial membranes . This interaction can lead to changes in the membrane’s permeability, potentially disrupting the normal functioning of the bacteria .

Biochemical Pathways

It is plausible that the compound could interfere with the normal functioning of bacterial cells by disrupting their membrane integrity .

Pharmacokinetics

A study on a similar compound, milnacipran, showed that it had a bioavailability of 925% after intraperitoneal injection . This suggests that 2-(Aminomethyl)-1,3-dioxolane might also have good bioavailability, but further studies are needed to confirm this.

Result of Action

Based on its potential interaction with bacterial membranes, it could lead to the disruption of normal bacterial functioning, potentially leading to the death of the bacteria .

Action Environment

The action of 2-(Aminomethyl)-1,3-dioxolane could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, which in turn could influence its interaction with bacterial membranes . Additionally, the presence of other substances in the environment could potentially interact with the compound, affecting its stability and efficacy .

Safety and Hazards

properties

IUPAC Name |

1,3-dioxolan-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-4-6-1-2-7-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXRLUXAOFVOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445904 | |

| Record name | 2-(Aminomethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4388-97-0 | |

| Record name | 2-(Aminomethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-dioxolan-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)